蛇紋石

説明

Serpentine is a group of hydrous magnesium-rich silicate minerals with the general chemical formula Mg₃Si₂O₅(OH)₄ . This mineral group includes three main polymorphs: chrysotile, antigorite, and lizardite. Serpentine minerals are commonly found in metamorphic rocks and are known for their greenish color and greasy or waxy luster. They are significant in geology due to their role in the formation of serpentinites and their presence in various geological settings .

科学的研究の応用

建設とセラミックス

蛇紋石鉱物は、その耐久性と耐熱性、耐薬品性から、建設やセラミックスに使用されています。これらは、材料に組み込まれて強度と耐火性を向上させます。 例えば、蛇紋石鉱物アンチゴライトは、高性能コンクリートやセラミックスに使用され、構造の完全性を高めています .

農業

農業において、蛇紋石は、植物の生育に不可欠な栄養素であるマグネシウム含有量が高く評価されています。それは土壌改良剤としてしばしば使用され、土壌構造、栄養素の利用可能性、植物の健康を改善します。 さらに、蛇紋石岩粉は、枯渇した土壌を再鉱化するために使用することができます .

シリカ源

蛇紋石は、ガラス製造、シリコン製造、セラミックス産業の原料など、さまざまな産業用途において重要なシリカ源として役立ちます。 その高シリカ含有量は、これらのプロセスにおいて価値のある成分となっています .

製鉄

この鉱物は、溶融金属から不純物を除去するためのフラックスとして、製鉄に使用されます。それはスラグの形成を助け、スラグは鋼を精製するために除去することができます。 この用途は、蛇紋石の高い融点と化学組成を利用したものです .

ポリマー添加剤/フィラー

蛇紋石は、ポリマーの特性を強化するための添加剤またはフィラーとして使用されています。 それは、ポリマー複合材料の熱安定性、機械的強度、難燃性を向上させることができ、幅広い用途に適しています .

複合材料製造

複合材料の製造において、蛇紋石は材料の性能を向上させるために添加されます。それは複合材料の強度を高め、重量を減らし、耐熱性と耐食性を向上させることができます。 この用途は、航空宇宙産業や自動車産業で特に重要です .

汚染物質の吸着

蛇紋石鉱物は、カチオンと有機汚染物質に対する高い吸着能力を持ち、環境修復に役立ちます。 これらは、水や土壌から重金属やその他の汚染物質を除去するために使用でき、汚染された場所の浄化に役立ちます .

CO2捕捉と触媒作用

蛇紋石は、鉱物炭酸化によってCO2を捕捉する能力があり、炭素隔離技術の候補となっています。それは、CO2を安定した炭酸塩鉱物に変換することで、気候変動の緩和に役立ちます。 さらに、蛇紋石は、さまざまな化学反応における触媒作用についても研究されています .

作用機序

Target of Action

Serpentine, an alkaloid component found in the root of Catharanthus roseus (L.) G. Don, has been identified to target insulin receptors (IR) . Insulin receptors play a crucial role in the regulation of blood glucose levels, making them a potential target for the treatment of diabetes .

Mode of Action

Serpentine interacts with its targets by binding to the extracellular domain of insulin receptors . This interaction enhances the ability of insulin to activate the insulin signaling pathway, thereby improving the regulation of blood glucose . Serpentine can enhance the ability of both low-dose and normal-dose insulin to activate the insulin signaling pathway . Additionally, serpentine independently activates AMPK phosphorylation, stimulating glucose uptake by cells .

Biochemical Pathways

The primary biochemical pathway affected by serpentine is the insulin signaling pathway . By enhancing the activation of this pathway, serpentine improves the regulation of blood glucose. This is achieved through the increased uptake of glucose by cells, a process that is stimulated by the activation of AMPK phosphorylation .

Pharmacokinetics

It is known that the physicochemical properties of a drug can strongly influence its adme properties

Result of Action

The molecular and cellular effects of serpentine’s action primarily involve the enhancement of insulin regulation of blood glucose . By binding to insulin receptors and enhancing the activation of the insulin signaling pathway, serpentine improves glucose uptake by cells . This results in better regulation of blood glucose levels, which is crucial in the management of diabetes .

Action Environment

The action, efficacy, and stability of serpentine can be influenced by various environmental factors. For instance, serpentine soils, which are naturally rich in heavy metals, can exert a strong selection pressure that shapes specific metal-tolerant ecotypes . Furthermore, the presence of plants on serpentine soils can influence element distribution through nutrient uptake and inputs of elements back to the soil with litter, a process known as biocycling

準備方法

Synthetic Routes and Reaction Conditions: Serpentine minerals can form through the process of serpentinization, which involves the hydration and metamorphic transformation of ferromagnesian minerals such as olivine and pyroxene. This process typically occurs at low temperatures (0 to 600°C) and involves the following reactions:

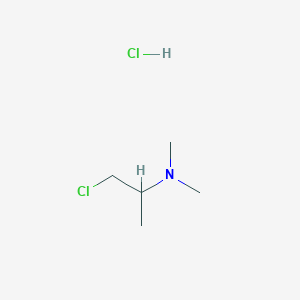

- Forsterite (Mg₂SiO₄) reacts with water and silicon dioxide to form serpentine and brucite (Mg(OH)₂):

3Mg2SiO4+SiO2+4H2O→2Mg3Si2O5(OH)4

2Mg2SiO4+3H2O→Mg3Si2O5(OH)4+Mg(OH)2

特性

CAS番号 |

18786-24-8 |

|---|---|

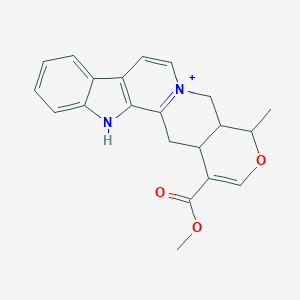

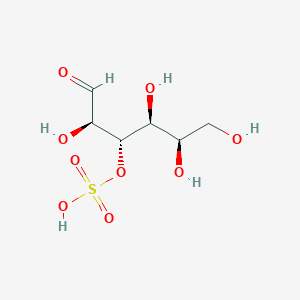

分子式 |

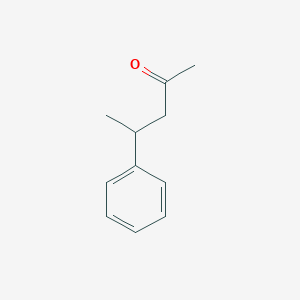

C25H26N2O9 |

分子量 |

498.5 g/mol |

IUPAC名 |

methyl 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C21H20N2O3.C4H6O6/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;5-1(3(7)8)2(6)4(9)10/h3-8,11-12,15-16H,9-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |

InChIキー |

DSBKFQYHOCFEJB-UHFFFAOYSA-N |

SMILES |

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4 |

異性体SMILES |

C[C@H]1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |

正規SMILES |

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |

外観 |

Yellow powder |

Key on ui other cas no. |

18786-24-8 55322-91-3 |

純度 |

99.0% |

同義語 |

3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19a-methyl-20a-oxayohimbanium alstonine serpentine serpentine (alkaloid) serpentine (alkaloid), (19alpha,20alpha)-hydroxide inner salt serpentine (alkaloid), (19alpha,20alpha)-isomer serpentine (alkaloid), hydrogen tartrate (1:1) salt serpentine (alkaloid), hydroxide inner salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is serpentine and where is it found?

A1: Serpentine is not a single compound, but rather a group of hydrated magnesium silicate minerals. These minerals are commonly found in ophiolites, which are sections of oceanic crust and upper mantle that have been thrust onto continental crust. [] Serpentine is also found in a variety of other geological settings, including metamorphic rocks and ultramafic intrusions. []

Q2: What are some of the different types of serpentine minerals?

A2: Common serpentine minerals include lizardite, chrysotile, and antigorite. [] Identifying the specific type of serpentine present can be challenging, especially when multiple polymorphs are intergrown. [] These minerals differ in their crystal structure and chemical composition, which influences their properties and applications.

Q3: How does the crystal structure of serpentine minerals impact their properties?

A3: Serpentine minerals exhibit polymorphism, meaning they can exist in different crystal structures despite having the same chemical composition. For example, lizardite typically forms platy crystals, while chrysotile forms fibrous crystals, and antigorite forms corrugated layers. [, ] These structural differences affect properties such as reactivity, stability, and mechanical strength.

Q4: How does serpentinization occur and what factors influence this process?

A4: Serpentinization is a geological process where ultramafic rocks, rich in minerals like olivine and pyroxene, react with water. [, ] This reaction leads to the formation of serpentine minerals and releases heat. The process is influenced by factors such as temperature, pressure, fluid composition, and the presence of catalysts. [, ]

Q5: What is the significance of studying the geochemical signatures of serpentine minerals?

A5: Serpentine minerals can incorporate trace elements present in the fluids from which they form. For example, analysis of serpentine veins in the Mariana forearc revealed changing concentrations of boron and lithium, indicating variations in fluid composition during serpentinization. [] These geochemical signatures provide insights into the origin and evolution of serpentinizing fluids, which can be linked to broader geological processes like subduction.

Q6: How does serpentine influence the mechanical properties of rocks?

A6: The formation of serpentine within ultramafic rocks can weaken their mechanical strength. This is because serpentine minerals are softer and less dense than the original minerals they replace. [] This weakening can influence geological processes such as faulting and landslides.

Q7: Can serpentine minerals be used in carbon capture and storage?

A7: Yes, serpentine minerals hold potential for carbon capture and storage through a process called mineral carbonation. [] This involves reacting serpentine with CO2, leading to the formation of stable carbonate minerals, effectively locking the carbon dioxide.

Q8: What factors influence the suitability of serpentine minerals for carbon capture?

A8: The efficiency of mineral carbonation depends on the reactivity of the serpentine. [] Studies have shown that poorly crystalline and highly disordered serpentine phases with low aluminum content are more reactive and thus better candidates for carbon capture. []

Q9: What are some of the adaptations that allow plants to thrive in serpentine soils?

A10: Serpentine-tolerant plants often exhibit adaptations such as reduced leaf size, enhanced root systems, and altered nutrient uptake mechanisms. [, ] For example, a study on Festuca rubra found that the serpentine clone exhibited higher root surface phosphatase activity in solutions mimicking serpentine soil compared to the non-serpentine clone. [] These adaptations allow them to access nutrients and tolerate the stresses associated with serpentine soils.

Q10: How does serpentine influence seed dispersal strategies in plants?

A11: The patchy distribution and low fertility of serpentine soils can influence seed dispersal strategies. [] Contrary to the expectation that patchy habitats favor directed dispersal by animals, serpentine communities showed a higher proportion of wind-dispersed species. [] This suggests that the challenging soil conditions might select for dispersal mechanisms less reliant on animal vectors, possibly due to the lower productivity of these ecosystems.

Q11: How does the presence of serpentine impact the stability of building materials?

A13: The decay of serpentine used in building materials can be problematic, particularly in the presence of sulfates. [] One study found that gypsum used as a binder in a renovated altar led to sulfate crystallization on the surface of serpentine slabs, causing decay. [] This highlights the importance of material compatibility when using serpentine in construction.

Q12: Are there any potential industrial applications for serpentine?

A14: Yes, research has explored the potential of serpentine ultrafine powders as lubricating oil additives. [] Surface-coated serpentine ultrafine powders were found to reduce friction and wear in steel, potentially offering a more environmentally friendly alternative to traditional additives. []

Q13: Can serpentine be used to remove fluoride from drinking water?

A15: Research suggests that activated serpentine can be used as an effective and economical defluoridator for drinking water. [] This is particularly relevant in areas where high fluoride levels in groundwater pose health risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetic acid](/img/structure/B99544.png)

![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)